molecular formula DyH2S B12336988 dysprosium;sulfane

dysprosium;sulfane

Cat. No.: B12336988
M. Wt: 196.58 g/mol
InChI Key: OWWFXHCGAXSBIM-UHFFFAOYSA-N
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Description

Introduction to Dysprosium(III) Sulfide (Dy₂S₃)

Historical Context and Discovery

The discovery of dysprosium, the parent element of Dy₂S₃, traces back to 1886 when French chemist Paul-Émile Lecoq de Boisbaudran identified it as an impurity in erbium oxide. Isolation of elemental dysprosium proved challenging until the 1950s, when ion-exchange separation techniques developed by Frank Spedding enabled the production of high-purity samples. The synthesis of dysprosium(III) sulfide emerged later, leveraging advances in rare-earth metallurgy. Early reports of Dy₂S₃ in the 20th century focused on its structural characterization, with the Materials Project confirming its orthorhombic symmetry (Pnma space group) in 2020.

Fundamental Chemical Properties

Molecular and Structural Characteristics

Dy₂S₃ crystallizes in an orthorhombic lattice with two distinct dysprosium sites:

  • Dy1 : Coordinated to seven sulfur atoms in a distorted pentagonal bipyramidal geometry (Dy–S bond lengths: 2.73–2.90 Å).
  • Dy2 : Exhibits eight-coordinate bonding with sulfur, featuring longer bond distances (2.74–3.07 Å).

The sulfur atoms form a mixed coordination environment, creating edge- and corner-sharing polyhedra (Table 1).

Table 1: Structural Parameters of Dy₂S₃

Parameter Value
Space group Pnma
Density 4.64 g/cm³
Melting point 2020°C
Molecular weight 583.7 g/mol
Physical and Computed Properties
  • Optical : Dy₂S₃ exhibits semiconducting behavior, with infrared transparency making it suitable for optical coatings.
  • Thermal : Stability up to 2020°C enables use in high-temperature environments.
  • Magnetic : Inherits dysprosium’s high magnetic susceptibility, relevant for data storage applications.

Computed properties include a topological polar surface area of 3 Ų and a monoisotopic mass of 587.70376 Da.

Industrial and Academic Relevance

Catalytic Applications

Dy₂S₃ serves as a support for heterogeneous catalysts. For example, Dy(III) supported on cobalt ferrite nanoparticles efficiently oxidizes sulfides to sulfoxides (yields >90%) and mediates disulfide synthesis. This reactivity stems from dysprosium’s Lewis acidity, which polarizes sulfur-containing substrates.

Advanced Materials
  • Nuclear engineering : Dysprosium’s neutron absorption cross-section (σ = 940 barns) makes Dy₂S₃-Ni cements effective in reactor control rods.
  • Optoelectronics : Used in infrared filters and liquid crystal display polarizers due to its bandgap tunability.
Academic Research

The Materials Project’s crystallographic data on Dy₂S₃ (mp-8850) has facilitated computational studies on lanthanide sulfides, particularly their electronic structure and phonon dynamics. Recent work explores doping Dy₂S₃ into vanadium-containing alloys to enhance laser gain media.

Properties

Molecular Formula

DyH2S

Molecular Weight

196.58 g/mol

IUPAC Name

dysprosium;sulfane

InChI

InChI=1S/Dy.H2S/h;1H2

InChI Key

OWWFXHCGAXSBIM-UHFFFAOYSA-N

Canonical SMILES

S.[Dy]

Origin of Product

United States

Preparation Methods

Direct Dissolution in Sulfuric Acid

The most straightforward method for preparing dysprosium sulfate involves the reaction of dysprosium oxide (Dy₂O₃) with sulfuric acid (H₂SO₄). Stoichiometric quantities of Dy₂O₃ are dissolved in concentrated H₂SO₄ under controlled heating (60–80°C), yielding a hydrated dysprosium sulfate solution. The reaction proceeds as follows:

$$ \text{Dy}2\text{O}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Dy}2(\text{SO}4)3 + 3\text{H}2\text{O} $$

This method is favored for its scalability and compatibility with industrial production lines. American Elements utilizes this approach to produce dysprosium sulfate solutions at concentrations up to 99.999% purity, with packaging options ranging from 55-gallon drums to bulk liquid totes.

Homogeneous Solution Preparation

Advanced solution methods involve dissolving pre-synthesized dysprosium salts in deionized water or ethanol. For instance, dysprosium nitrate hexahydrate (Dy(NO₃)₃·6H₂O) can be precipitated as dysprosium sulfate by adding stoichiometric sulfuric acid. This method ensures high homogeneity and is critical for applications requiring precise stoichiometry, such as optoelectronic materials.

Table 1: Commercial Dysprosium Sulfate Solutions

Purity Grade Product Code Concentration Range
99% (2N) DY-SAT-02-SOL 0.1–1.0 M
99.9% (3N) DY-SAT-03-SOL 0.05–2.5 M
99.99% (4N) DY-SAT-04-SOL Custom stoichiometry
99.999% (5N) DY-SAT-05-SOL Ultra-high purity

Hydrothermal and Solvothermal Synthesis

Hydrothermal Reaction with Dysprosium Nitrate

Recent advancements in hydrothermal synthesis have enabled the production of dysprosium sulfate nanocomposites. A 2024 study demonstrated the use of Dy(NO₃)₃·6H₂O and titanium tetraisopropoxide in a NaOH-mediated hydrothermal reaction at 180°C for 24 hours. This single-step process yields Dy₂O₃@TiO₂ nanocomposites, where dysprosium sulfate intermediates form during the reaction. The method achieves 85–90% conversion efficiency, as confirmed by X-ray diffraction (XRD).

Solvothermal Methods for Nanocomposite Formation

Solvothermal techniques using ethanol-water mixtures have been employed to synthesize dysprosium sulfate crystals with controlled morphologies. By adjusting the solvent ratio and reaction time (12–48 hours), researchers have produced nanoscale dysprosium sulfate particles (20–50 nm) suitable for catalytic applications.

Table 2: Hydrothermal Synthesis Parameters

Parameter Optimal Range Impact on Product
Temperature 160–200°C ↑ Crystallinity
Reaction Time 12–24 hours ↓ Particle Size
NaOH Concentration 0.1–0.5 M Controls Precipitation
Solvent Ratio 1:1 (Ethanol:H₂O) Enhances Dispersion

Solid-State and High-Temperature Methods

Solid-State Reactions Using Dysprosium Oxide

Solid-state synthesis involves heating Dy₂O₃ with ammonium sulfate ((NH₄)₂SO₄) at 400–600°C. The reaction proceeds via:

$$ \text{Dy}2\text{O}3 + 3(\text{NH}4)2\text{SO}4 \rightarrow \text{Dy}2(\text{SO}4)3 + 6\text{NH}3 + 3\text{H}2\text{O} $$

This method produces anhydrous dysprosium sulfate but requires post-synthesis purification to remove residual ammonia.

Chloride Precursor Conversion

Dysprosium chloride (DyCl₃) serves as a precursor for sulfate synthesis. Reacting DyCl₃ with sulfuric acid under reflux conditions yields Dy₂(SO₄)₃ with HCl as a byproduct. This method is less common due to challenges in controlling chloride contamination but is useful for specialized applications requiring chloride-doped materials.

Industrial-Scale Production and Optimization

Quality Control and Purity Standards

Industrial-grade dysprosium sulfate undergoes inductively coupled plasma mass spectrometry (ICP-MS) to verify rare earth purity. Trace metal analysis detects impurities below 1 ppm, ensuring compliance with ISO 9001 standards.

Characterization and Analytical Techniques

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies sulfate vibrational modes at 1,100 cm⁻¹ (ν₃) and 615 cm⁻¹ (ν₄), confirming successful synthesis. UV-vis spectroscopy reveals characteristic f-f transitions of Dy³+ ions at 450 nm and 750 nm, which are critical for optical applications.

X-ray Diffraction Studies

XRD patterns of hydrothermally synthesized dysprosium sulfate match the JCPDS 24-1052 reference, with lattice parameters a = 8.42 Å and c = 6.91 Å. High-pressure studies up to 100 GPa using diamond anvil cells show phase stability of the cubic Fm3̅m structure, confirming its robustness under extreme conditions.

Chemical Reactions Analysis

Types of Reactions

Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:

    2DyS+3O22Dy2O3+2SO22\text{DyS} + 3\text{O}_2 \rightarrow 2\text{Dy}_2\text{O}_3 + 2\text{SO}_2 2DyS+3O2​→2Dy2​O3​+2SO2​

  • Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:

    DyS+H2Dy+H2S\text{DyS} + \text{H}_2 \rightarrow \text{Dy} + \text{H}_2\text{S} DyS+H2​→Dy+H2​S

  • Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:

    DyS+Cl2DyCl3+S\text{DyS} + \text{Cl}_2 \rightarrow \text{DyCl}_3 + \text{S} DyS+Cl2​→DyCl3​+S

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.

Major Products

The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of dysprosium sulfide is in the development of nanoparticles for drug delivery. Recent research has highlighted the effectiveness of dysprosium-doped cobalt sulfide nanoparticles as carriers for anticancer drugs.

Case Study: Dysprosium-Doped Cobalt Sulfide Nanoparticles

  • Objective : To engineer cobalt sulfide nanoparticles doped with dysprosium for use as drug delivery vehicles.
  • Methodology : The nanoparticles were synthesized using hydrothermal methods and coated with biocompatible poly-β-cyclodextrin. Characterization was performed through various techniques including diffractometry and microscopy.
  • Results : The nanoparticles exhibited a size below 10 nm with soft ferromagnetic characteristics and broad near-infrared (NIR) absorption bands. The drug 5-fluorouracil was loaded into these nanocarriers, showing a sustained release over 10 days with an IC50_{50} value of 9.7 ± 0.3 μg/mL for the dysprosium-doped version, indicating enhanced anticancer activity compared to undoped counterparts .
Nanoparticle Type Size (nm) IC50_{50} (μg/mL) Release Duration
Blank Cobalt Sulfide<1016.24 ± 3.6-
Drug-Loaded Cobalt Sulfide<1012.2 ± 2.6-
Dysprosium-Doped Cobalt Sulfide<109.7 ± 0.310 days

Nanotechnology and Photothermal Applications

Dysprosium sulfide nanoparticles also show promise in photothermal therapy due to their ability to absorb NIR light effectively.

Case Study: Nickel Sulfide vs. Dysprosium-Doped Nickel Sulfide

  • Objective : To compare the photothermal efficiency and therapeutic effects of nickel sulfide and dysprosium-doped nickel sulfide nanoparticles.
  • Methodology : The nanoparticles were characterized for their size, shape, and magnetic properties using Transmission Electron Microscopy (TEM) and X-ray diffraction.
  • Results : Dysprosium-doped nickel sulfide nanoparticles demonstrated superior photothermal conversion efficiency, achieving temperatures above 59 °C when irradiated with an 808 nm laser, which is beneficial for targeted cancer therapies .

Material Science Applications

Dysprosium sulfide is also utilized in material science for its unique chemical properties.

Properties and Utilization

  • Solubility : Dysprosium sulfide is moderately soluble in water and acids, making it suitable for various chemical reactions and processes .
  • Nanoparticle Forms : High purity submicron and nanopowder forms are available for applications in solar energy materials and fuel cells .

Mechanism of Action

The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .

Comparison with Similar Compounds

Sulfane Sulfur Compounds: Structure and Function

Sulfane sulfur refers to sulfur atoms in the 0 or –1 oxidation state, forming labile bonds in compounds like persulfides (RSSH) and polysulfides (RSSnR) . Key features:

  • Reactivity : Acts as both nucleophile (reacting with CN⁻) and electrophile (modifying protein thiols via S-sulfhydration) .
  • Biological Roles : Serves as a hydrogen sulfide (H₂S) reservoir, regulates redox balance, and exhibits anti-cancer properties (e.g., garlic-derived DATS) .

Hypothetical Dysprosium Sulfane: A Potential Compound

While direct references to dysprosium sulfane are absent in the literature, analogous lanthanide-sulfur compounds (e.g., Dy₂S₃) and sulfane sulfur’s reactivity suggest possible configurations like Dy(SSH)₃ or Dy-polysulfide complexes. Such compounds could combine dysprosium’s magnetic properties with sulfane’s redox activity.

Comparison with Similar Compounds

Lanthanide Sulfides and Sulfanes

Property Dysprosium Oxide (Dy₂O₃) Gadolinium Sulfide (Gd₂S₃) Sulfane Sulfur (e.g., Cys-SSH)
Structure Cubic crystal system Cubic or monoclinic Linear persulfide (RSSH)
Magnetic Susceptibility High (ferromagnetic below 85 K) Moderate (paramagnetic) Non-magnetic
Applications Neutron absorbers, ceramics Semiconductors, luminescence H₂S storage, redox signaling

Key Contrasts :

  • Reactivity : Dy₂O₃ is stable in air, while sulfane sulfur compounds degrade rapidly in biological systems .
  • Function : Lanthanide sulfides (e.g., Dy₂S₃) are used in optoelectronics, whereas sulfane sulfur modulates mitochondrial bioenergetics .

Transition Metal Sulfanes vs. Hypothetical Dysprosium Sulfane

Property Iron Persulfide (FeS₂) Dysprosium Sulfane (Hypothetical)
Conductivity Semiconducting Likely insulating (due to lanthanide 4f electrons)
Redox Activity Low (stable in minerals) High (sulfane sulfur transfer)
Thermal Stability Decomposes above 600°C Expected stability < 300°C

Research Gap: No studies directly synthesize or characterize dysprosium sulfane, limiting comparison to inferred properties.

Data Tables

Table 1: Physical Properties Comparison

Compound Melting Point (°C) Density (g/cm³) Magnetic Properties
Dy₂O₃ 2400 7.81 Ferromagnetic (below 85 K)
Cys-SSH N/A (decomposes) ~1.2 Non-magnetic
FeS₂ 1177 4.89 Paramagnetic

Key Insights

  • Dysprosium Compounds : Excel in high-tech applications (magnets, sensors) but lack biological relevance .
  • Sulfane Sulfur : Critical in redox signaling and H₂S metabolism but chemically unstable .
  • Hypothetical Dy-Sulfane : Could bridge materials science and biomedicine if synthesized (e.g., magneto-responsive drug delivery) .

Future Work

  • Synthesis : Develop Dy-polysulfide complexes via solvothermal methods .
  • Characterization : Assess magnetic and redox properties using cyclic voltammetry and SQUID magnetometry .

Conclusion While dysprosium sulfane remains hypothetical, its conceptualization highlights opportunities for interdisciplinary research. Bridging lanthanide chemistry with sulfane sulfur’s versatility could yield novel functional materials, warranting focused experimental validation.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing dysprosium sulfane complexes, and how do reaction conditions influence their structural properties?

  • Answer: Dysprosium sulfane synthesis typically involves solvothermal methods or ligand-exchange reactions under inert atmospheres to prevent oxidation. Key variables include solvent polarity (e.g., dimethylformamide vs. tetrahydrofuran), temperature gradients (80–200°C), and molar ratios of dysprosium precursors to sulfur-containing ligands (e.g., thiolates or polysulfides). Structural characterization via X-ray diffraction (XRD) and electron paramagnetic resonance (EPR) is critical to confirm coordination geometry and oxidation states . For example, higher temperatures often favor polynuclear clusters, while lower temperatures yield monomeric complexes .

Q. How do researchers validate the purity and stability of dysprosium sulfane compounds in experimental settings?

  • Answer: Purity is assessed using elemental analysis (C, H, N, S content) and inductively coupled plasma mass spectrometry (ICP-MS) for dysprosium quantification. Stability tests involve thermogravimetric analysis (TGA) to monitor decomposition temperatures and UV-Vis spectroscopy to track ligand dissociation in solution. Researchers must also conduct control experiments (e.g., omitting sulfur ligands) to confirm that observed magnetic or optical properties originate from the target compound and not impurities .

Q. What spectroscopic techniques are most effective for probing the electronic structure of dysprosium sulfane complexes?

  • Answer: Magnetic circular dichroism (MCD) and X-ray absorption near-edge structure (XANES) spectroscopy are pivotal for analyzing dysprosium’s 4f-orbital splitting and sulfur ligand-to-metal charge transfer. EPR can identify paramagnetic centers, while Raman spectroscopy elucidates sulfur bonding modes (e.g., S–S vs. S–Dy vibrations). For time-resolved dynamics, ultrafast transient absorption spectroscopy is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic anisotropy values for dysprosium sulfane single-molecule magnets (SMMs)?

  • Answer: Discrepancies often arise from differences in crystal field symmetry and ligand field strength. To address this, perform ab initio calculations (e.g., CASSCF/NEVPT2) to model ligand effects on magnetic anisotropy. Experimentally, angle-resolved magnetometry can isolate crystal-axis-specific magnetic behavior. Cross-validate findings with neutron diffraction studies to correlate structural distortions with magnetic hysteresis .

Q. What strategies are recommended for designing dysprosium sulfane-based materials with enhanced photoluminescence quantum yields?

  • Answer: Optimize ligand rigidity (e.g., using aromatic thiols) to reduce non-radiative decay pathways. Introduce heavy atoms (e.g., selenium-doped ligands) to enhance spin-orbit coupling. Time-dependent density functional theory (TD-DFT) simulations can predict excited-state dynamics, guiding synthetic modifications. Empirical testing under varying pH and oxygen levels is critical to assess environmental stability .

Q. How should researchers approach contradictory thermodynamic data in dysprosium sulfane redox studies?

  • Answer: Contradictions may stem from solvent-dependent redox potentials or incomplete ligand dissociation. Use cyclic voltammetry (CV) with a ferrocene internal standard to calibrate potentials across solvents. Differential pulse voltammetry (DPV) improves resolution for overlapping redox events. Complement electrochemical data with in-situ XANES to track dysprosium’s oxidation state changes during redox cycles .

Q. What experimental frameworks are suitable for investigating dysprosium sulfane’s role in catalytic C–S bond formation?

  • Answer: Design kinetic studies using stoichiometric vs. catalytic dysprosium concentrations to differentiate between stoichiometric and catalytic pathways. Isotopic labeling (e.g., ³⁴S) paired with mass spectrometry can trace sulfur transfer mechanisms. Control experiments with competing nucleophiles (e.g., phosphines) clarify substrate specificity. Theoretical studies (DFT) should map transition states to propose mechanistic models .

Methodological Guidelines

  • Data Presentation: Tabulate crystallographic data (e.g., bond lengths, angles) alongside magnetic/optical properties to highlight structure-function relationships (see Table 1) .
  • Conflict Resolution: Apply the Bradford Hill criteria (e.g., consistency, plausibility) to evaluate contradictory data, emphasizing reproducibility across independent labs .
  • Literature Review: Use databases like SciFinder and Web of Science with keywords: “dysprosium sulfane coordination,” “lanthanide chalcogenide magnetism,” and “Dy-S bonding DFT” .

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